5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Description
5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C9H10BrClFN and a molecular weight of 266.5. It is a mixture of diastereomers and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the reaction of 5-bromo-2-fluoro-1-indanone with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted indan derivatives.
Scientific Research Applications
5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride include:
- 5-bromo-2-fluoro-1-indanone
- 5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-ol
- 5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-carboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of bromine, fluorine, and amine functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10BrClFN |
---|---|
Molecular Weight |
266.54 g/mol |
IUPAC Name |
5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-6-1-2-7-5(3-6)4-8(11)9(7)12;/h1-3,8-9H,4,12H2;1H |
InChI Key |
IVHQXLVZEIYTKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=C1C=C(C=C2)Br)N)F.Cl |
Origin of Product |
United States |
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